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Compound of Interest

Compound Name:
2-Amino-4-(1H-pyrazol-1-

YL)benzoic acid

Cat. No.: B1524219 Get Quote

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a

"privileged scaffold"—a molecular framework that consistently appears in a multitude of

biologically active compounds.[1] Its unique electronic properties and versatile substitution

patterns have made it a cornerstone in the design of novel therapeutics. When integrated with

a benzoic acid moiety, specifically forming structures like 2-Amino-4-(1H-pyrazol-1-
YL)benzoic acid, the resulting molecule becomes a highly valuable building block for drug

development.

This guide provides a comprehensive overview of the physical properties of 2-Amino-4-(1H-
pyrazol-1-YL)benzoic acid (CAS No. 1186663-55-7).[2] While specific experimental data for

this compound is not extensively published, this paper will leverage data from closely related

analogs and established principles of physical organic chemistry to provide a robust profile for

researchers and drug development professionals. Understanding these fundamental properties

is critical for predicting the compound's behavior in biological systems, optimizing its

formulation, and guiding its application in synthetic protocols. The exploration of such

molecules is driven by their potential as antibacterial and anticancer agents, making a thorough

characterization of their physical properties a crucial first step in their journey from the lab to

the clinic.[3][4]
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Molecular Structure and Core Physicochemical
Properties
The foundational attributes of a molecule dictate its macroscopic behavior. For 2-Amino-4-(1H-
pyrazol-1-YL)benzoic acid, its structure brings together three key functional groups: a

carboxylic acid, an aromatic amine, and a pyrazole ring. This combination imparts a unique set

of properties that are essential for its function as a versatile chemical intermediate.

Property Value Source(s)

CAS Number 1186663-55-7 [2]

Molecular Formula C₁₀H₉N₃O₂ [2]

Molecular Weight 203.2 g/mol [2]

Appearance
Off-white crystalline powder

(Expected)
[5]

Melting Point

Not available. Expected to be

a solid with a relatively high

melting point, typical for

crystalline organic acids.

[2]

Boiling Point

Not available. Likely to

decompose before boiling at

atmospheric pressure.

[2]

Solubility

Not available. Expected to

have low solubility in water,

and higher solubility in polar

organic solvents like DMSO

and DMF.

[2]

Structural Diagram
Caption: Chemical structure of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid.

Spectroscopic Profile
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The spectroscopic signature of a molecule is its fingerprint, providing unambiguous

confirmation of its identity and insights into its electronic environment. While a definitive

spectrum for 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is not publicly available, we can

predict its key features based on the analysis of its constituent functional groups and data from

analogous structures.[6][7]

Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the presence of two aromatic

rings. The following table outlines the anticipated chemical shifts (δ) in ppm, multiplicities, and

couplings.

Proton(s)
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

Pyrazole H 7.5 - 8.5 d, t, d

The three protons on

the pyrazole ring will

likely appear as

distinct signals in the

downfield region.

Benzoic Acid H 6.5 - 8.0 m

The protons on the

benzoic acid ring will

show a complex

splitting pattern due to

the two substituents.

-NH₂ 5.0 - 6.0 br s

The amino protons

typically appear as a

broad singlet and can

exchange with D₂O.

-COOH 11.0 - 13.0 br s

The carboxylic acid

proton is highly

deshielded and

appears as a broad

singlet, which also

exchanges with D₂O.
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Expected ¹³C NMR Spectral Data
The carbon NMR will provide information on the carbon skeleton of the molecule.

Carbon(s)
Expected Chemical Shift
(δ, ppm)

Notes

-COOH 165 - 175
The carboxylic acid carbon is

the most downfield signal.

Aromatic C 110 - 150

The ten carbons of the

pyrazole and benzene rings

will appear in this region.

Carbons attached to nitrogen

or the carboxylic acid group

will be further downfield.

Expected Infrared (IR) Spectral Data
The IR spectrum is particularly useful for identifying the key functional groups present in the

molecule.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

N-H (Amine) 3300 - 3500 Medium, two bands

C=O (Carboxylic Acid) 1680 - 1710 Strong

C=C, C=N (Aromatic) 1450 - 1600 Medium to Strong

Experimental Methodologies
The synthesis and characterization of novel chemical entities like 2-Amino-4-(1H-pyrazol-1-
YL)benzoic acid require robust and reproducible experimental protocols. The following

sections detail generalized procedures for its synthesis and the determination of its key

physical properties.
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Synthesis Protocol: A Generalized Approach
The synthesis of pyrazole-substituted benzoic acids often involves a multi-step process. A

common strategy is the condensation of a hydrazine derivative with a β-dicarbonyl compound,

followed by functional group manipulations on the benzoic acid portion.[3][8]

Starting Materials
(e.g., Substituted Hydrazine and Dicarbonyl Compound) Condensation Reaction Formation of Pyrazole Ring Functional Group Interconversion

(e.g., Nitration, Reduction, Halogenation)
Final Product

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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